N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide
Overview
Description
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide: is a chemical compound with the molecular formula C12H10N4O6 and a molecular weight of 306.23 g/mol . It is known for its distinctive yellow solid appearance and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide typically involves the reaction of 4-dimethylamino-3,5-dinitrobenzene with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as chloroform or methanol . The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored at low temperatures (around 4°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amine derivatives with reduced nitro groups.
Substitution: Substituted products with new functional groups replacing the nitro groups.
Scientific Research Applications
N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biochemical assays and as a labeling agent for proteins and nucleic acids.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function . This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
- N-(4-Dimethylamino-3,5-dinitrophenyl)succinimide
- N-(4-Dimethylamino-3,5-dinitrophenyl)phthalimide
Comparison: N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide is unique due to its specific structure, which includes a maleimide group. This structural feature allows it to participate in a wide range of chemical reactions and makes it particularly useful as a labeling agent in biochemical assays . In comparison, similar compounds like N-(4-Dimethylamino-3,5-dinitrophenyl)succinimide and N-(4-Dimethylamino-3,5-dinitrophenyl)phthalimide may have different reactivity and applications due to variations in their functional groups.
Properties
IUPAC Name |
1-[4-(dimethylamino)-3,5-dinitrophenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O6/c1-13(2)12-8(15(19)20)5-7(6-9(12)16(21)22)14-10(17)3-4-11(14)18/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYAUURPGVXHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])N2C(=O)C=CC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188305 | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3475-74-9 | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3475-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003475749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Dimethylamino-3,5-dinitrophenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(dimethylamino)-3,5-dinitrophenyl]-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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